molecular formula C10H10F2O2 B12960413 3-Fluoro-3-(4-fluorophenyl)butanoic acid

3-Fluoro-3-(4-fluorophenyl)butanoic acid

Cat. No.: B12960413
M. Wt: 200.18 g/mol
InChI Key: IXSGTMCAADOERP-UHFFFAOYSA-N
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Description

3-Fluoro-3-(4-fluorophenyl)butanoic acid is a fluorinated derivative of butanoic acid, featuring a fluorine atom at the third carbon and a 4-fluorophenyl substituent at the same position. Fluorinated aromatic compounds are often explored in pharmaceuticals and agrochemicals due to enhanced metabolic stability and binding affinity imparted by fluorine substituents .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-fluoro-3-(4-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-10(12,6-9(13)14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,13,14)

InChI Key

IXSGTMCAADOERP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1=CC=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-fluorophenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and ethyl 3-fluoropropanoate.

    Grignard Reaction: 4-Fluorobenzaldehyde is reacted with ethylmagnesium bromide to form 4-fluorophenylpropan-1-ol.

    Oxidation: The alcohol group in 4-fluorophenylpropan-1-ol is oxidized to form 4-fluorophenylpropanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Grignard reaction and oxidation steps, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in the formation of new compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-Fluoro-3-(4-fluorophenyl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is utilized in the synthesis of fluorinated polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This results in the modulation of biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between 3-fluoro-3-(4-fluorophenyl)butanoic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Key Applications/Notes
This compound Not explicitly listed C₁₀H₉F₂O₂ ~214.18 (estimated) -F at C3; 4-fluorophenyl at C3 Hypothesized use in medicinal chemistry
(R)-4-Amino-3-(4-fluorophenyl)butanoic acid 741217-33-4 C₁₀H₁₂FNO₂ 197.21 -NH₂ at C4; 4-fluorophenyl at C3 Pharmaceutical intermediate
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic acid 1181635-62-0 C₁₂H₁₅FO₂ 210.24 -CH₃ at C3; 4-fluoro-3-methylphenyl at C3 Intermediate in fine chemical synthesis
4-(4-Fluoro-3-methylphenyl)butanoic acid 331-43-1 C₁₁H₁₃FO₂ 196.2 -COOH at C1; 4-fluoro-3-methylphenyl at C4 Research chemical
Baclofen ((RS)-4-amino-3-(4-chlorophenyl)butanoic acid) 1134-47-0 C₁₀H₁₂ClNO₂ 213.66 -NH₂ at C4; 4-chlorophenyl at C3 Clinically used muscle relaxant

Physicochemical Properties

  • Molecular Weight and Solubility: Fluorophenyl-substituted butanoic acids generally exhibit molecular weights between 196–214 g/mol.
  • Melting Points and Stability: Data gaps exist for this compound, but analogs like 4-(3-fluoro-4-methylphenyl)butanoic acid (CAS 837373-12-3) are stable at room temperature, suggesting similar resilience for the target compound .

Research and Industrial Relevance

  • Pharmaceutical Applications: Fluorophenyl butanoic acids are intermediates in drug synthesis. For example, Boc-protected derivatives (e.g., Boc-(S)-3-amino-4-(4-fluorophenyl)butanoic acid) are used in peptide engineering .
  • Agrochemical Potential: Structural parallels to phenoxybutanoic acid herbicides suggest possible herbicidal activity for this compound, though enzymatic assays are needed to confirm this .

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